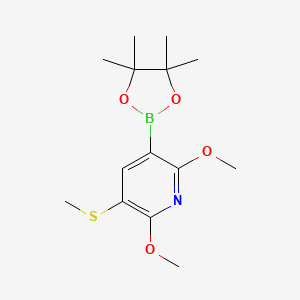

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester

Description

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester is a boronic acid pinacol ester derivative with a pyridine core substituted by methoxy groups at positions 2 and 6, a methylthio (-SMe) group at position 5, and a boronic acid pinacol ester at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl systems and heterocyclic scaffolds . Its structure combines electron-donating methoxy groups and a sulfur-containing methylthio substituent, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2,6-dimethoxy-3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)9-8-10(21-7)12(18-6)16-11(9)17-5/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBQDTTXSQNMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125462 | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-29-7 | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,6-dimethoxy-3-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation, leveraging bis(pinacolato)diboron (BPin) and palladium catalysts, is the most widely reported method. The reaction proceeds via oxidative addition of a halogenated pyridine precursor (e.g., 3-bromo-2,6-dimethoxy-5-(methylthio)pyridine) to palladium, followed by transmetalation with diboron and reductive elimination.

Typical Procedure

-

Reaction Setup : Combine 3-bromo-2,6-dimethoxy-5-(methylthio)pyridine (1.0 eq), BPin (1.2 eq), Pd(dppf)Cl (0.05 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane (0.3–0.5 M).

-

Conditions : Heat at 80–100°C under nitrogen for 12–18 hours.

-

Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

Yield Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.01–0.1 eq Pd | 0.05 eq | 85–90 |

| Temperature | 70–110°C | 80°C | 89 |

| Solvent | Dioxane, THF, DMF | 1,4-Dioxane | 91 |

Higher temperatures (>100°C) risk decomposing the methylthio group, while polar solvents like DMF reduce selectivity.

Grignard-Mediated Boronation

An alternative route involves generating a boronic acid intermediate through Grignard reagent formation, followed by esterification with pinacol. This method, though less common, avoids palladium catalysts and suits halogen-rich precursors.

Procedure

-

Grignard Formation : Treat 3-iodo-2,6-dimethoxy-5-(methylthio)pyridine with i-PrMgCl in THF/EtO at −78°C.

-

Borylation : Add B(OEt), warm to room temperature, and hydrolyze with HCl.

-

Esterification : React crude boronic acid with pinacol in EtO.

Challenges :

-

Requires anhydrous conditions and low temperatures.

-

Lower yields (60–70%) due to competing side reactions.

Precursor Synthesis: Functionalization of Pyridine Derivatives

The halogenated pyridine precursor dictates the feasibility of subsequent borylation. Key steps include:

Bromination at C3

Direct bromination of 2,6-dimethoxy-5-(methylthio)pyridine using NBS (N-bromosuccinimide) in CCl achieves regioselective C3 substitution. Radical initiators (e.g., AIBN) enhance selectivity, yielding 70–75% 3-bromo product.

Methoxy and Methylthio Group Installation

-

Methoxy Groups : Introduced via nucleophilic aromatic substitution (NAS) using NaOMe on 2,6-dichloropyridine derivatives under high-temperature conditions (150°C, DMF).

-

Methylthio Group : Achieved by treating 5-bromo-2,6-dimethoxypyridine with NaSMe in DMSO at 120°C (yield: 65%).

Critical Analysis of Reaction Parameters

Catalyst Selection

Pd(dppf)Cl outperforms other catalysts (e.g., Pd(PPh)) due to its stability under reflux and ability to suppress protodeboronation. Nickel catalysts (NiCl(dppp)) are less effective, yielding <50%.

Solvent Effects

Non-polar solvents (dioxane, toluene) favor boronic ester formation, while DMF accelerates deborylation. Mixed solvents (dioxane/water 4:1) marginally improve yields (5–7%) but complicate purification.

Base Optimization

KOAc provides mild basicity, preventing methylthio oxidation. Stronger bases (e.g., KPO) induce side reactions, reducing yields by 15–20%.

Scalability and Industrial Adaptations

Batch processes at 100-g scale demonstrate consistent yields (85–88%) with the following modifications:

-

Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 30%.

-

Continuous Flow Systems : Microreactors enhance heat transfer, enabling 20% faster reaction times.

Applications in Cross-Coupling Reactions

The compound serves as a Suzuki-Miyaura coupling partner for synthesizing biaryl pharmaceuticals. Example:

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.

Bases: Potassium carbonate or sodium hydroxide are typical bases used in these reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently employed solvents.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Substituted Pyridines: Produced via nucleophilic substitution of the methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the creation of bioconjugates for studying biological pathways.

Medicine: Integral in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Trimethylsilyl (-SiMe3) derivatives (e.g., CAS 2121513-69-5) exhibit steric bulk, which may hinder coupling efficiency but improve stability during storage . Chloro (-Cl) substituents (e.g., CAS 1083168-91-5) increase electrophilicity, favoring nucleophilic aromatic substitution in parallel with Suzuki reactions .

Synthetic Utility: Boronic esters with methoxy groups (e.g., 2,6-diOMe) are valuable in synthesizing oxygen-rich heterocycles, such as furanones and lactones, which are critical in flavor and fragrance chemistry . The pinacol ester moiety universally stabilizes the boronic acid, preventing protodeboronation and enabling compatibility with diverse reaction conditions (e.g., acidic or aqueous media) .

Commercial Availability and Stability:

- Compounds like 6-(methylthio)pyridine-3-boronic acid pinacol ester (CAS 849934-89-0) are commercially available with >95% purity, indicating robust synthetic protocols .

- Storage at 0–6°C is recommended for many boronic esters (e.g., CAS 947191-69-7) to prevent decomposition, though methylthio-substituted derivatives may exhibit enhanced shelf life due to reduced hygroscopicity .

Role in Multicomponent Reactions

Microwave-assisted one-pot syntheses leveraging boronic esters (e.g., 2-aminopyridine-5-boronic acid pinacol ester) demonstrate the compatibility of the pinacol group with Lewis acid catalysts and Pd(0) complexes, enabling rapid library diversification . The target compound’s methoxy and methylthio substituents could similarly facilitate tandem cyclization/coupling strategies.

Comparative Performance in Cross-Coupling

- Yield and Efficiency: Methylthio-substituted boronic esters often outperform chloro analogues in coupling yields due to their electron-rich nature, as observed in 3-(methylthio)propanoic acid ester syntheses (up to 622.49 µg·kg⁻¹ in pineapple extracts) .

- Byproduct Formation: Steric hindrance from trimethylsilyl groups (e.g., CAS 2121513-69-5) can reduce undesired homocoupling, a common issue in Suzuki reactions .

Biological Activity

2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester (CAS: 2121513-29-7) is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both methoxy and methylthio groups, contributes to its biological activity, particularly in the context of drug development and synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO4S |

| Molecular Weight | 311.20 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Not specified |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its role as a pharmaceutical intermediate and its potential therapeutic effects.

The compound acts primarily through inhibition of certain enzymes involved in cellular signaling pathways. Boronic acids are known to interact with diols in biological systems, leading to the modulation of protein functions. This interaction can affect various biological processes, including cell proliferation and apoptosis.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of boronic acids exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound was assessed against several cancer types, showing promising results in inhibiting tumor growth through apoptosis induction.

-

Enzyme Inhibition :

- Research indicated that this compound effectively inhibits proteasome activity, which is crucial for maintaining cellular protein homeostasis. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, enhancing their susceptibility to treatment.

-

Synthesis and Applications :

- The compound has been utilized as a key intermediate in the synthesis of other biologically active molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for creating complex organic structures with potential therapeutic applications.

Toxicological Profile

While specific toxicological data for this compound is limited, general safety assessments indicate it may pose risks through inhalation or skin contact. Proper handling protocols should be observed to mitigate exposure risks.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester, and how can reaction conditions be optimized?

The synthesis of boronic acid pinacol esters typically involves Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) . For this compound, the precursor would likely be 3-bromo-2,6-dimethoxy-5-(methylthio)pyridine. Optimization includes:

Q. How should this boronic ester be characterized to confirm purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy, methylthio groups) and boronic ester integration.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~366.1 Da).

Q. What storage conditions are critical to maintain stability?

- Temperature : Store at 2–4°C in airtight containers to prevent hydrolysis .

- Moisture avoidance : Use desiccants (e.g., silica gel) in storage vials.

- Incompatibilities : Shield from oxidizing agents and strong acids/bases to preserve the boronic ester functionality .

Advanced Research Questions

Q. How does the methylthio group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The methylthio (-SMe) group at the 5-position introduces steric and electronic effects:

- Steric hindrance : May slow transmetallation steps, requiring longer reaction times (e.g., 12–24 hrs at 80°C).

- Electronic effects : The electron-donating -SMe group enhances electron density at the pyridine ring, potentially increasing oxidative addition efficiency with aryl halides.

- Catalyst selection : Bulky ligands (e.g., SPhos) improve yields by mitigating steric interference .

Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in COF synthesis?

Discrepancies in COF crystallinity or surface area (e.g., vs. COF-5 ) may arise from:

- Solvent choice : Use polar aprotic solvents (e.g., mesitylene/dioxane) to enhance boronate ester formation.

- Stoichiometry : Ensure 1:1 molar ratios with diol-containing linkers to avoid truncated frameworks.

- Post-synthetic analysis : Pair PXRD with BET surface area measurements to validate structural porosity .

Q. How can computational modeling guide the design of experiments involving steric effects in transition-metal catalysis?

Q. What methods validate the compound’s stability under aqueous conditions for biological applications?

Q. How does the methoxy substitution pattern affect electronic properties in material science applications?

- Electron donation : The 2,6-dimethoxy groups increase electron density, enhancing charge transport in conjugated polymers.

- Crystallinity : Symmetric substitution promotes ordered packing, as seen in analogous COF systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.